Rolicyclidine-d5 Hydrochloride
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Overview
Description
Rolicyclidine-d5 Hydrochloride, also known as 1-(1-Phenylcyclohexyl)pyrrolidine-d5 Hydrochloride, is a dissociative anesthetic compound. It is structurally similar to phencyclidine but is slightly less potent and has fewer stimulant effects. This compound is used primarily in scientific research due to its hallucinogenic and sedative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rolicyclidine-d5 Hydrochloride involves the deuteration of Rolicyclidine, which is achieved by substituting hydrogen atoms with deuterium. The process typically involves the reaction of 1-phenylcyclohexylamine with pyrrolidine under controlled conditions to form the desired compound. The reaction is carried out in the presence of a deuterating agent to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced deuteration techniques to achieve the desired isotopic labeling. The compound is then purified and crystallized to obtain a high-purity product suitable for research applications .
Chemical Reactions Analysis
Types of Reactions
Rolicyclidine-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like sodium azide and alkyl halides are used under controlled conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
Rolicyclidine-d5 Hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the study of dissociative anesthetics.
Biology: Employed in neuropharmacological studies to understand the effects of NMDA receptor antagonists.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new anesthetic agents and in forensic analysis
Mechanism of Action
Rolicyclidine-d5 Hydrochloride primarily acts as an NMDA receptor antagonist. By blocking the activity of the NMDA receptor, it inhibits the excitatory neurotransmission mediated by glutamate. This results in the dissociative and anesthetic effects observed with the compound. Additionally, it has some affinity for dopamine receptors, contributing to its sedative properties .
Comparison with Similar Compounds
Rolicyclidine-d5 Hydrochloride is similar to other dissociative anesthetics such as:
Phencyclidine (PCP): More potent and has stronger stimulant effects.
Ketamine: Shorter duration of action and is widely used in clinical settings.
Methoxetamine: Structurally similar but has a different pharmacological profile
This compound is unique due to its specific isotopic labeling with deuterium, which makes it valuable for research applications requiring stable isotope-labeled compounds.
Properties
CAS No. |
1246815-30-4 |
---|---|
Molecular Formula |
C16H24ClN |
Molecular Weight |
270.85 g/mol |
IUPAC Name |
1-[1-(2,3,4,5,6-pentadeuteriophenyl)cyclohexyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C16H23N.ClH/c1-3-9-15(10-4-1)16(11-5-2-6-12-16)17-13-7-8-14-17;/h1,3-4,9-10H,2,5-8,11-14H2;1H/i1D,3D,4D,9D,10D; |
InChI Key |
FEUATZUGYUSKIY-SQJASTRZSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CCCCC2)N3CCCC3)[2H])[2H].Cl |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCCC3.Cl |
Origin of Product |
United States |
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